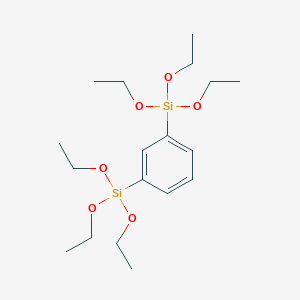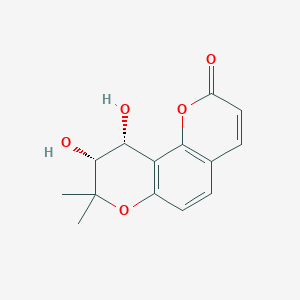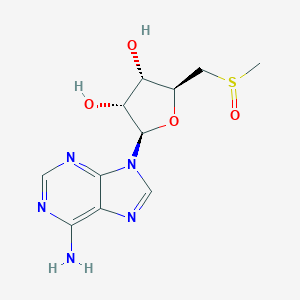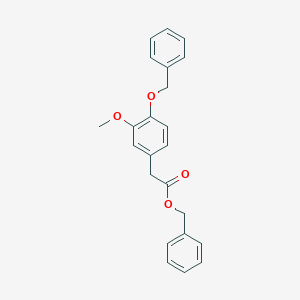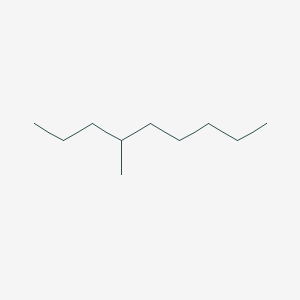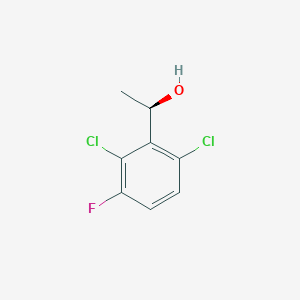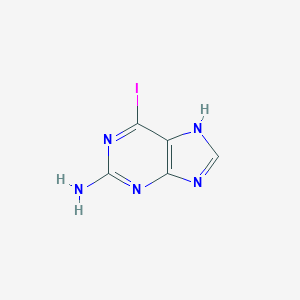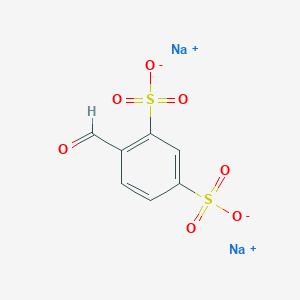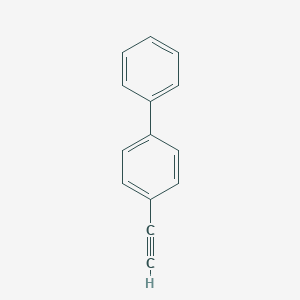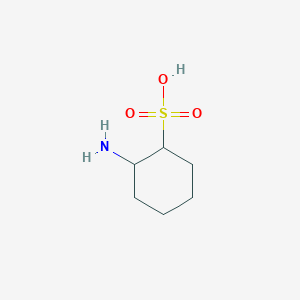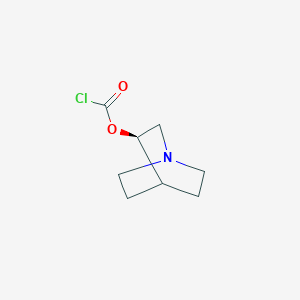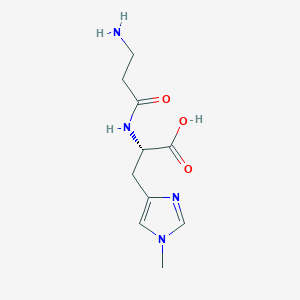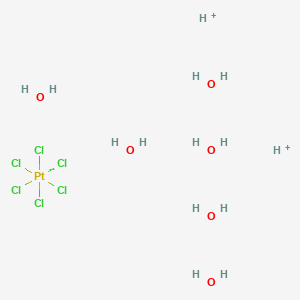
Hydrogen hexachloroplatinate(IV) hexahydrate
説明
Hydrogen hexachloroplatinate(IV) hexahydrate, also known as chloroplatinic acid, is a strong acid that is known for its rapid and extensive hydrolysis in aqueous solutions. It is a compound of significant interest in the field of inorganic chemistry due to its complex behavior in solution and its ability to form various coordination compounds with different ligands .
Synthesis Analysis
The synthesis of hydrogen hexachloroplatinate(IV) related compounds can involve various organic and inorganic reactions. For instance, the carboxylation of dihydroxoplatinum(IV) compounds by acyl chlorides has been described, which utilizes the nucleophilic properties of hydroxo metal complexes to synthesize carboxylato metal compounds . Additionally, the synthesis of di-5,6-dihydropyrimidino[5,4-c] carbazole hexachloroplatinate(IV) monohydrate has been achieved by modifying experimental procedures, leading to the
科学的研究の応用
1. Green Synthesis of Platinum Nanoparticles
- Summary of Application: Hydrogen hexachloroplatinate(IV) hexahydrate is used as a substrate for the mycosynthesis of functional platinum nanoparticles (PtNPs) by Penicillium pinophilum cell-free filtrate .
- Methods of Application: The UV–Visible spectroscopy, TEM, XRD, DLS, FTIR, TGA–DSC and GC–MS were used to characterize the mycosynthesized PtNPs . The size of the PtNPs ranged from 2 to 25 nm .
- Results or Outcomes: The mycosynthesized PtNPs displayed antimicrobial activity against various important fungal and bacteria pathogens . They were toxic for cancer cell-line HepG-2 at IC 50 value of 184.07 μg/ml . Microscopy images showed morphological changes and reduction of cancer cells populations in PtNPs-treated cell-line .
2. Determination of Potassium
- Summary of Application: Hydrogen hexachloroplatinate(IV) hexahydrate is used for the determination of potassium .
7. Producing Fine Color in Glass and Porcelain
- Summary of Application: Hydrogen hexachloroplatinate(IV) hexahydrate is used in the production of fine color in glass and porcelain .
8. Indelible Ink
- Summary of Application: Hydrogen hexachloroplatinate(IV) hexahydrate is used in the production of indelible ink .
9. Microscopy
Safety And Hazards
特性
IUPAC Name |
hexachloroplatinum(2-);hydron;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.6H2O.Pt/h6*1H;6*1H2;/q;;;;;;;;;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJUVEPNGATXOD-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].O.O.O.O.O.O.Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H14O6Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858861 | |
| Record name | Platinic chloride hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brownish-yellow solid; Highly deliquescent; Soluble in water; [Merck Index] Brown odorless lumps; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Platinic chloride hexahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12949 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Platinic chloride hexahydrate | |
CAS RN |
18497-13-7 | |
| Record name | Platinic chloride hexahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018497137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinic chloride hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloroplatinic acid hexahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide](/img/structure/B107361.png)
![5-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B107362.png)
